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Compound of Interest

Compound Name: 6-Bromopyridine-2,3-diamine

L  Get Quote

Cat. No.: B144056

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
versatile chemical intermediate, 6-Bromopyridine-2,3-diamine. The information presented
herein is essential for the structural elucidation, quality control, and reaction monitoring of this
compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 6-
Bromopyridine-2,3-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data

Chemical Shift (5)

Multiplicity Number of Protons  Assignment
ppm
7.25 d 1H Aromatic CH
6.77 d 1H Aromatic CH
5.40-5.70 bs 2H -NH2
4.80-5.20 bs 2H -NH:2
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Note: Data obtained for the synonymous compound 2,3-Diamino-5-bromopyridine in DMSO-d6
at 300 MHz.[1]

13C NMR Data

Experimental 33C NMR data for 6-Bromopyridine-2,3-diamine is not readily available in the
surveyed literature. However, predicted chemical shifts can be estimated based on the analysis
of similar structures.

Infrared (IR) Spectroscopy

Specific experimental IR data for 6-Bromopyridine-2,3-diamine has not been found in the
available literature. The expected characteristic absorption bands for the functional groups
present in the molecule are listed below.

Wavenumber (cm~12) Intensity Assignment

N-H Stretch (asymmetric and
3450-3250 Strong, Broad symmetric) of primary aromatic

amine

N-H Bend of primary aromatic

1650-1580 Medium to Strong )
amine
) C=C and C=N Stretch of
1600-1450 Medium to Strong S
pyridine ring
1335-1250 Strong C-N Stretch of aromatic amine
~1050 Medium C-Br Stretch

Mass Spectrometry (MS)

While a specific experimental mass spectrum for 6-Bromopyridine-2,3-diamine is not
available, the expected molecular ion peaks for different ionization techniques can be
calculated based on its molecular formula, CsHeBrNs.
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lonization Mode Calculated m/z Species
ESl+ 187.9823 [M+H]*
ESI+ 210.9642 [M+Na]*
El 186.9745 [M]*+e

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for
a solid organic compound like 6-Bromopyridine-2,3-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

6-Bromopyridine-2,3-diamine sample

Deuterated solvent (e.g., DMSO-de)

NMR tubes (5 mm)

Pipettes

Vortex mixer

Instrumentation:
 NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:

o Sample Preparation: a. Weigh approximately 5-10 mg of the 6-Bromopyridine-2,3-diamine
sample. b. Transfer the sample into a clean, dry 5 mm NMR tube. c. Add approximately 0.6
mL of the chosen deuterated solvent (e.g., DMSO-ds) to the NMR tube. d. Securely cap the
NMR tube and vortex the mixture until the sample is completely dissolved.
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Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using
a gauge. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer onto the
deuterium signal of the solvent. d. Shim the magnetic field to achieve homogeneity,
optimizing the peak shape of the solvent lock signal. e. Tune and match the probe for both
the *H and 3C frequencies.

'H NMR Acquisition: a. Load a standard proton experiment parameter set. b. Set the spectral
width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). c. Set the
number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Set the
relaxation delay (e.g., 1-2 seconds). e. Acquire the Free Induction Decay (FID).

13C NMR Acquisition: a. Load a standard carbon experiment parameter set (e.g., proton-
decoupled). b. Set the spectral width to cover the expected range of carbon chemical shifts
(e.g., 0-180 ppm). c. Set a larger number of scans (e.g., 1024 or more) due to the lower
natural abundance and sensitivity of the 13C nucleus. d. Set the relaxation delay (e.g., 2-5
seconds). e. Acquire the FID.

Data Processing: a. Apply a Fourier transform to the acquired FIDs for both *H and 3C
spectra. b. Phase the spectra to obtain pure absorption peaks. c. Calibrate the chemical shift
scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for *H and
39.52 ppm for 13C). d. Integrate the peaks in the *H spectrum to determine the relative
number of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to
assign the signals to the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

6-Bromopyridine-2,3-diamine sample

Potassium bromide (KBr), IR grade

Mortar and pestle (agate or mullite)

Pellet press
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e Spatula

Instrumentation:

e FT-IR Spectrometer with a sample holder for KBr pellets.
Procedure:

o Sample Preparation (KBr Pellet Method): a. Dry the KBr powder in an oven to remove any
moisture. b. Place approximately 1-2 mg of the 6-Bromopyridine-2,3-diamine sample and
about 100-200 mg of dry KBr powder into an agate mortar. c. Grind the mixture thoroughly
with the pestle for several minutes until a fine, homogeneous powder is obtained. d. Transfer
a portion of the powdered mixture into the collar of the pellet press. e. Place the anvil in the
collar and apply pressure using the hydraulic press (typically 8-10 tons) for a few minutes to
form a transparent or translucent pellet.

e Spectrum Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer.
b. Acquire a background spectrum of the empty sample compartment to subtract
atmospheric interferences (CO2 and H20). c. Acquire the sample spectrum over the desired
wavenumber range (e.g., 4000-400 cm~1). d. Set the number of scans (e.g., 16 or 32) to be
co-added for a good signal-to-noise ratio.

» Data Analysis: a. Label the significant absorption peaks in the spectrum with their
corresponding wavenumbers. b. Correlate the observed absorption bands with the
characteristic vibrational frequencies of the functional groups present in 6-Bromopyridine-
2,3-diamine (e.g., N-H, C=C, C=N, C-N, C-Br).

Electrospray lonization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and obtain information about the molecular
formula.

Materials:
e 6-Bromopyridine-2,3-diamine sample

» High-purity solvent (e.g., methanol, acetonitrile, or a mixture with water)
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e Volumetric flasks and pipettes

e Syringe and syringe filter (if necessary)
o Mass spectrometry vials
Instrumentation:

e Mass Spectrometer equipped with an Electrospray lonization (ESI) source (e.g., a Q-TOF or
Orbitrap instrument).

Procedure:

e Sample Preparation: a. Prepare a stock solution of the 6-Bromopyridine-2,3-diamine
sample at a concentration of approximately 1 mg/mL in a suitable solvent. b. Further dilute
the stock solution to a final concentration of approximately 1-10 pug/mL using the same or a
compatible solvent. c. If any particulate matter is visible, filter the final solution through a
syringe filter (e.g., 0.22 um) into a clean mass spectrometry vial.

 Instrument Setup and Calibration: a. Calibrate the mass spectrometer using a standard
calibration solution to ensure high mass accuracy. b. Set the ESI source parameters,
including the capillary voltage, nebulizer gas pressure, and drying gas flow rate and
temperature. These parameters may need to be optimized for the specific compound. c. Set
the mass analyzer to scan over an appropriate m/z range (e.g., 50-500).

o Data Acquisition: a. Introduce the sample solution into the ESI source via direct infusion
using a syringe pump or through an HPLC system. b. Acquire the mass spectrum in positive
ion mode to observe the protonated molecule [M+H]*. c. The acquisition time will depend on
the desired signal intensity and number of scans to be averaged.

o Data Analysis: a. Determine the accurate mass of the molecular ion peak. b. Use the
accurate mass and the isotopic pattern (due to the presence of Bromine) to confirm the
elemental composition (CsHeBrNs) of the molecule.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a novel compound like 6-Bromopyridine-2,3-diamine.

Compound Synthesis & Purification

Synthesis of
6-Bromopyridine-2,3-diamine

:

Purification
(e.g., Crystallization, Chromatography)

T
i Spectroscopic Analysis

v

NMR Spectroscopy IR Spectroscopy

(1H, 13C)

Data Interpretation & Structure Elucidation

NMR Dat vA lysis: v y
. Cher?]iial nsi?/%s IR Data Analysis: MS Data Analysis:
- Coupling Constants - Functional Group - Molecular Weight
- Integration Identification - Elemental Composition

l

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 6-
Bromopyridine-2,3-diamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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